

GPR120 Signaling in Inflammatory Responses: A Technical Guide

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Compound of Interest

Compound Name: GPR120 Agonist 4

Cat. No.: B12371319

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of inflammatory responses. Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 signaling exerts potent anti-inflammatory effects. This receptor is highly expressed in immune cells, such as macrophages, as well as in adipose tissue, playing a pivotal role in modulating inflammatory cascades. The primary anti-inflammatory mechanism of GPR120 is mediated through a G protein-independent pathway involving β -arrestin 2. Upon ligand binding, GPR120 recruits β -arrestin 2, leading to the internalization of the receptor- β -arrestin 2 complex. This complex then interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF- β -activated kinase 1 (TAK1). The sequestration of TAB1 inhibits the activation of TAK1, a key kinase in pro-inflammatory signaling. Consequently, downstream inflammatory pathways, including the NF- κ B and JNK cascades, are suppressed. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators. The anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids are largely

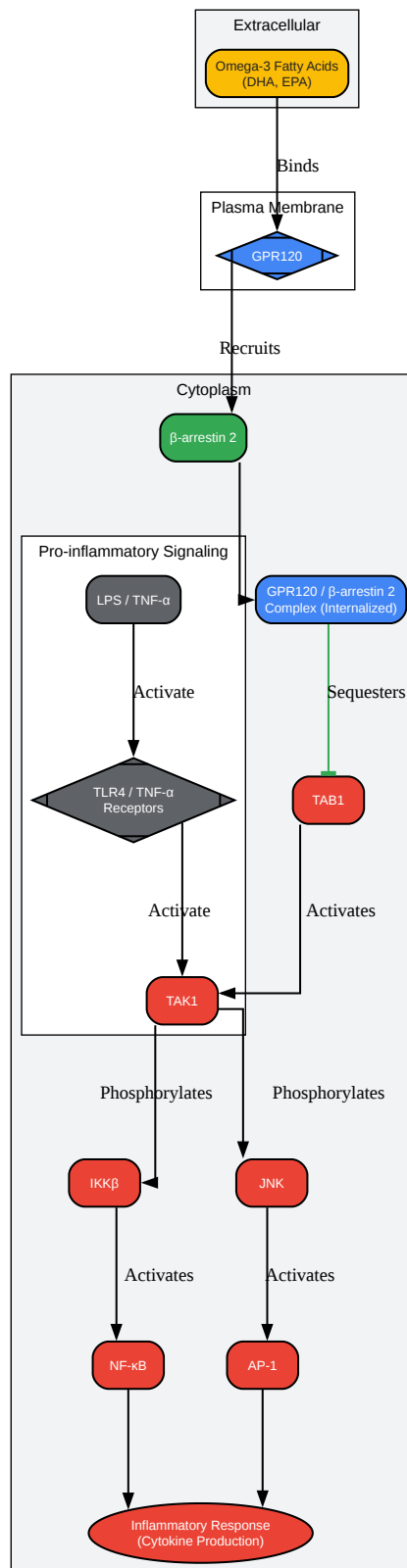
dependent on GPR120, making it a promising therapeutic target for inflammatory and metabolic diseases.[1][2][3][4][5]

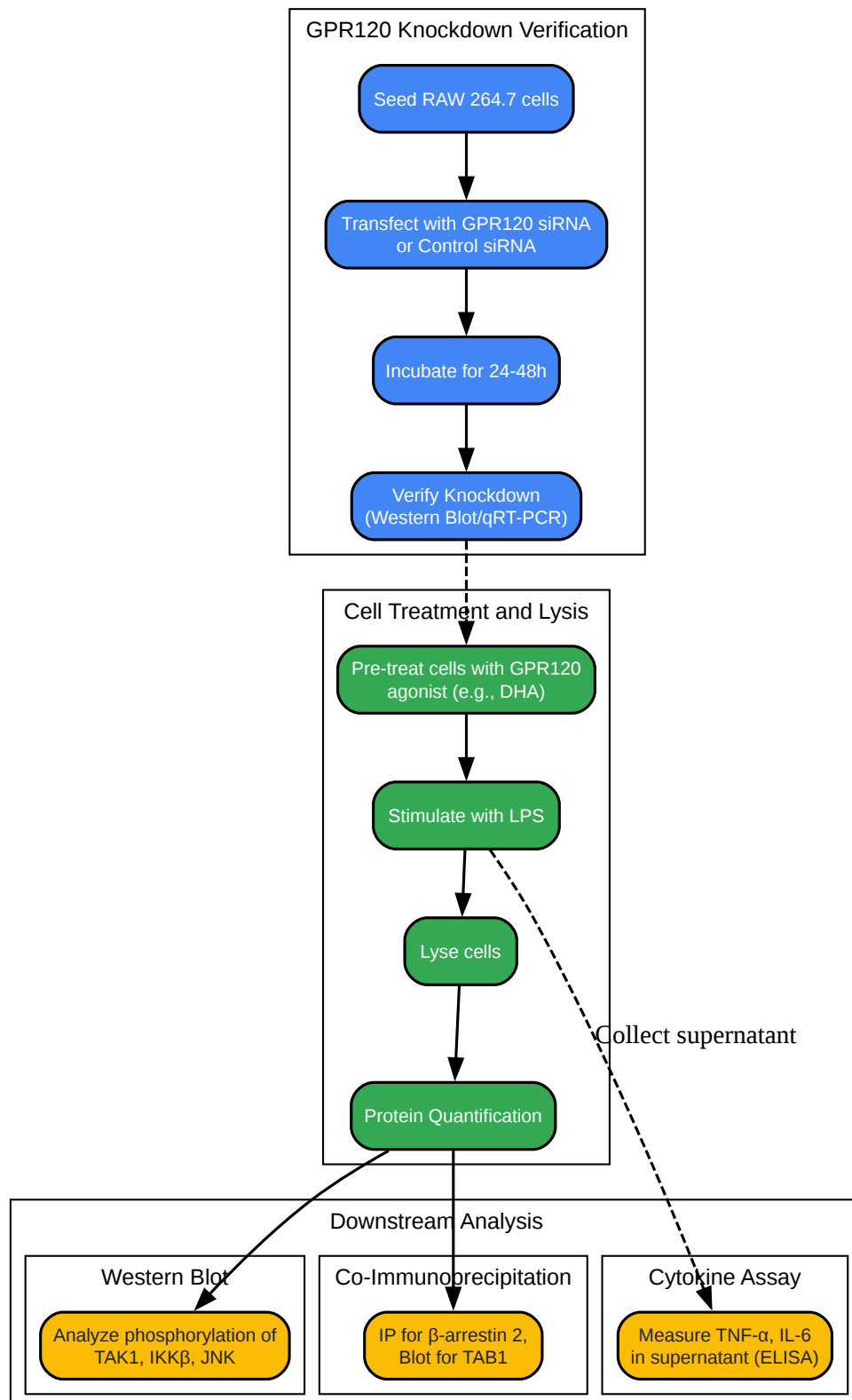
Core Signaling Pathway

The activation of GPR120 by omega-3 fatty acids initiates a signaling cascade that dampens inflammatory responses. This process is primarily mediated by β -arrestin 2 in a G protein-independent manner.

- **Ligand Binding and Receptor Activation:** Omega-3 fatty acids (e.g., DHA, EPA) or synthetic agonists bind to and activate GPR120 on the cell surface of macrophages and other immune cells.[1][6]
- **β -arrestin 2 Recruitment:** Activated GPR120 recruits the scaffold protein β -arrestin 2 to its intracellular domain.[2][7][8]
- **Complex Internalization:** The GPR120/ β -arrestin 2 complex is internalized from the cell membrane into the cytoplasm.[3][7][9]
- **Interaction with TAB1:** Within the cytoplasm, the internalized GPR120/ β -arrestin 2 complex interacts with TAK1-binding protein 1 (TAB1).[1][2][3]
- **Inhibition of TAK1 Activation:** The association of β -arrestin 2 with TAB1 prevents TAB1 from binding to and activating TAK1 (TGF- β -activated kinase 1).[1][8][10] TAK1 is a critical upstream kinase for both Toll-like receptor (TLR) and TNF- α signaling pathways.[1][11]
- **Suppression of Downstream Inflammatory Pathways:** By inhibiting TAK1 activation, GPR120 signaling effectively blocks the downstream phosphorylation of IKK β and JNK. This leads to the suppression of the NF- κ B and AP-1 transcription factor pathways, which are major drivers of inflammatory gene expression.[1][2][12]
- **Anti-inflammatory Effects:** The net result is a broad anti-inflammatory response, characterized by decreased production and secretion of pro-inflammatory cytokines such as TNF- α and IL-6.[13]

Signaling Pathway Diagram





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